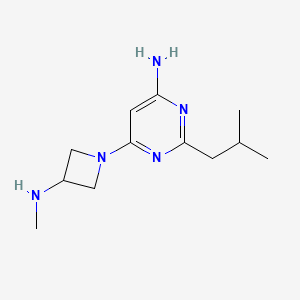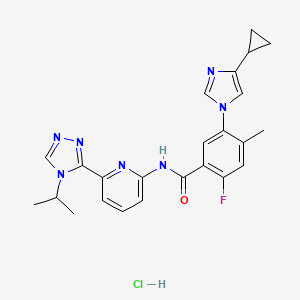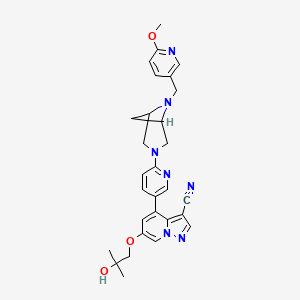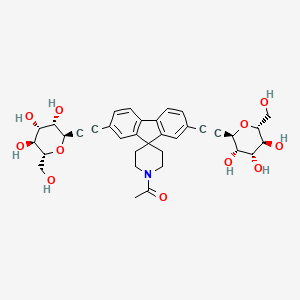
西博非莫洛
描述
Sibofimloc, also known as VRT-1353385 and Antibiotic-202, is an Escherichia coli fimbrial (FimH) adhesin inhibitor . It is a first-in-class, orally administered, gut-restricted small molecule FimH-blocker designed to treat the underlying cause of Crohn’s disease (CD) and maintain patients in a non-inflammatory disease state .
科学研究应用
克罗恩病的治疗
西博非莫洛正在被开发为一种潜在的全新且重要的克罗恩病治疗方案 {svg_1}. 它是一种首创的口服给药、肠道限制性的小分子FimH阻断剂,旨在治疗克罗恩病的根本原因,并将患者维持在非炎症性疾病状态 {svg_2}.
作用机制
西博非莫洛的作用机制是阻断过量表达FimH的细菌粘附到肠壁上 {svg_3}. 这有效地消除了这些致病细菌,而不会杀死它们,这代表了一种高度选择性的策略,可以抑制克罗恩病患者肠道炎症的潜在关键触发因素,而不会干扰肠道菌群的整体组成 {svg_4}.
表达FimH的细菌的结合和聚集
研究表明,西博非莫洛可以选择性地结合和聚集来自克罗恩病患者回肠活检的65%-85%的表达FimH的细菌 {svg_5}. 这种细菌对西博非莫洛的聚集导致炎症明显减轻,肠道完整性总体改善 {svg_6}.
肠道组织完整性的保护
当以治疗相关剂量使用时,西博非莫洛保持正常的肠道组织完整性 {svg_7}. 这是其治疗潜力的一个重要方面,因为它表明该药物可用于控制克罗恩病,而不会对肠道组织造成伤害。
靶向肠道微生物组
西博非莫洛的创新作用机制靶向肠杆菌科致病性肠道细菌表达的毒力因子FimH {svg_8}. 该靶点已通过应用Enterome独特的专利技术得到验证 {svg_9}.
药代动力学和安全性研究
一项研究旨在确定克罗恩病患者每天两次口服1500毫克西博非莫洛13天后的药代动力学和安全性特征 {svg_10}. 研究发现,西博非莫洛耐受性良好,与之前在健康受试者中观察到的相比,其血浆暴露量略高,患者间变异性也略高 {svg_11}.
作用机制
Target of Action
Sibofimloc, also known as TAK-018, is a first-in-class, orally administered, gut-restricted small molecule FimH-blocker . The primary target of Sibofimloc is the virulence factor FimH, which is expressed on pathogenic gut bacteria from the Enterobacteriaceae family . This target has been validated by the application of Enterome’s unique and proprietary technologies .
Mode of Action
Sibofimloc works by blocking the adhesion of overabundant FimH-expressing bacteria to the gut wall . This effectively disarms these virulent bacteria without killing them . It acts by inhibiting FimH-mediated inflammation induced by the interaction of pathogenic pro-inflammatory bacteria expressing FimH to human TLR4 receptors in the gut wall, thereby reducing the production of inflammatory cytokines including TNF alpha .
Biochemical Pathways
The mechanism of action of Sibofimloc represents a highly selective strategy to suppress the potentially critical trigger of intestinal inflammation in Crohn’s disease (CD) patients without disturbing the overall composition of the gut microbiota . The biochemical pathway involves the interaction of FimH-expressing bacteria with TLR4 receptors, leading to inflammation .
Pharmacokinetics
Sibofimloc is well-tolerated and shows little systemic absorption . In a previous study, Sibofimloc up to 1500 mg twice daily was well tolerated when administered to healthy subjects over a 14-day period . Pharmacokinetic results indicated that Sibofimloc was detectable in plasma at a very low level .
Result of Action
Sibofimloc was shown to selectively bind and aggregate FimH-expressing bacteria in 65%-85% of ileal biopsies from CD patients . Aggregation of bacteria to Sibofimloc led to a strong decrease in inflammation and a general improvement of gut integrity . Furthermore, when used at therapeutically relevant doses, Sibofimloc preserved normal gut tissue integrity .
Action Environment
The action of Sibofimloc is influenced by the gut microbiome. Current therapies for the treatment of Crohn’s disease target the patient’s immune system, but there still remains a significant unmet medical need to develop new therapies targeting novel pathways including the gut microbiome . The published research on Sibofimloc shows a very promising finding that it exerts its local anti-inflammatory action by blocking pathogenic bacteria without disrupting the commensal gut microbiome .
未来方向
生化分析
Biochemical Properties
Sibofimloc plays a crucial role in biochemical reactions by blocking the FimH adhesin. FimH is a protein found on the surface of certain bacteria, including Escherichia coli. By binding to FimH, Sibofimloc prevents the bacteria from adhering to epithelial cells in the gut. This interaction reduces the release of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, interleukin-8, tumor necrosis factor-α, and interferon-γ .
Cellular Effects
Sibofimloc influences various types of cells and cellular processes. In epithelial cells of the gastrointestinal tract, it reduces the binding of invasive Escherichia coli, thereby decreasing inflammation. This reduction in bacterial adhesion leads to lower levels of pro-inflammatory cytokines and improved gut barrier function. Additionally, Sibofimloc has been shown to decrease fecal calprotectin levels, indicating reduced inflammation .
Molecular Mechanism
At the molecular level, Sibofimloc exerts its effects by selectively binding to the FimH adhesin on the surface of bacteria. This binding prevents the bacteria from attaching to epithelial glycoproteins, thereby inhibiting the release of pro-inflammatory cytokines. The compound’s gut-restricted nature ensures minimal systemic absorption, which reduces the risk of systemic side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sibofimloc have been observed over time. Studies have shown that the compound is stable and maintains its efficacy over a 13-day period when administered at a dosage of 1500 mg twice daily. The reduction in inflammatory biomarkers and improvement in gut integrity were sustained throughout the study period .
Dosage Effects in Animal Models
The effects of Sibofimloc vary with different dosages in animal models. At lower dosages, the compound effectively reduces inflammation without causing significant adverse effects. At higher dosages, there may be an increased risk of adverse effects, although specific toxic effects have not been extensively reported. The optimal dosage for achieving therapeutic effects while minimizing side effects is around 1500 mg twice daily .
Metabolic Pathways
Sibofimloc is involved in metabolic pathways related to the gut microbiome. By blocking FimH, it alters the interaction between bacteria and the host’s epithelial cells. This alteration can affect metabolic flux and metabolite levels, leading to changes in the gut environment. The compound’s gut-restricted nature ensures that its effects are localized to the gastrointestinal tract .
Transport and Distribution
Within cells and tissues, Sibofimloc is transported and distributed primarily in the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its localization to the gut. The compound’s minimal systemic absorption ensures that it remains concentrated in the target area, reducing the risk of systemic side effects .
Subcellular Localization
Sibofimloc’s subcellular localization is primarily within the epithelial cells of the gastrointestinal tract. It targets the FimH adhesin on the surface of bacteria, preventing their attachment to epithelial glycoproteins. This targeting is facilitated by the compound’s specific binding interactions and post-translational modifications that direct it to the appropriate cellular compartments .
属性
IUPAC Name |
1-[2,7-bis[2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39NO11/c1-18(39)36-12-10-35(11-13-36)23-14-19(4-8-25-29(40)33(44)31(42)27(16-37)46-25)2-6-21(23)22-7-3-20(15-24(22)35)5-9-26-30(41)34(45)32(43)28(17-38)47-26/h2-3,6-7,14-15,25-34,37-38,40-45H,10-13,16-17H2,1H3/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHMWDMKUYVSQJ-VECBPBMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#CC4C(C(C(C(O4)CO)O)O)O)C5=C2C=C(C=C5)C#CC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#C[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=C2C=C(C=C5)C#C[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1616113-45-1 | |
| Record name | Sibofimloc [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616113451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sibofimloc | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16400 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SIBOFIMLOC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OF00QZC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Sibofimloc interact with its target and what are the downstream effects?
A: Sibofimloc functions as a FimH blocker. FimH is an adhesive protein located on the tip of type 1 fimbriae of Escherichia coli and other Enterobacteriaceae. In individuals with Crohn's disease, invasive E. coli expressing FimH can bind to epithelial glycoproteins in the gastrointestinal tract. This binding facilitates bacterial adhesion and colonization, leading to the release of pro-inflammatory cytokines that contribute to intestinal inflammation. [, ] By blocking FimH, Sibofimloc aims to prevent this binding, thereby reducing bacterial adhesion and the subsequent inflammatory cascade.
Q2: What is known about the pharmacokinetics of Sibofimloc in patients with Crohn's disease?
A: Studies have shown that Sibofimloc exhibits low systemic absorption. Research involving patients with active Crohn's disease demonstrated that after oral administration of Sibofimloc at a dose of 1500 mg twice daily for 13 days, there was a slightly higher plasma exposure and interpatient variability compared to previous observations in healthy subjects. [] This suggests that the presence of Crohn's disease might influence the drug's pharmacokinetic profile. Further research is ongoing to fully elucidate the absorption, distribution, metabolism, and excretion of Sibofimloc in this patient population.
Q3: What is the current status of Sibofimloc's clinical development for Crohn's disease?
A: Based on the safety and pharmacokinetic data obtained from early-phase studies, Sibofimloc's clinical development program is progressing. Researchers have initiated a Phase 2 trial to investigate its efficacy as a postoperative maintenance therapy in patients with Crohn's disease. [] This trial aims to evaluate Sibofimloc's ability to prevent disease relapse following surgical resection in this patient population.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



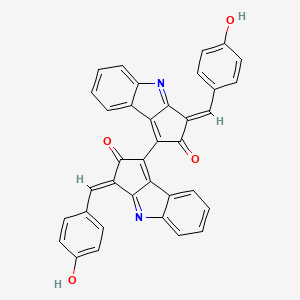

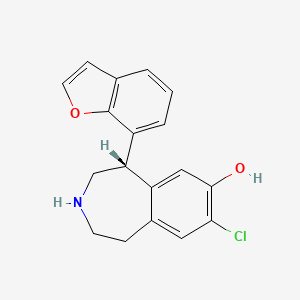


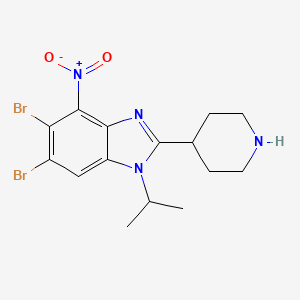

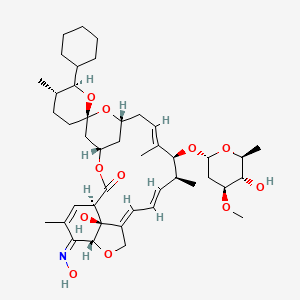

![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester](/img/structure/B610766.png)
